3-(3-chlorophenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(3-CHLOROPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl and 4-(methylsulfanyl)phenyl derivatives. The key steps in the synthesis may involve cyclization reactions, nucleophilic substitutions, and oxidation reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLOROPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
3-(3-CHLOROPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-(4-CHLOROPHENYL)-3-HYDROXY-2,2-DIMETHYL-PROPIONIC ACID METHYL ESTER: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.
4-CHLOROBENZENEMETHANESULFONYL CHLORIDE: Another compound with a chlorophenyl group, used in different chemical reactions.
Uniqueness
Its combination of functional groups and the pyrido[2,1-b][1,3,5]thiadiazine core makes it a valuable compound for research and development .
Properties
Molecular Formula |
C21H18ClN3OS2 |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-8-(4-methylsulfanylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H18ClN3OS2/c1-27-17-7-5-14(6-8-17)18-10-20(26)25-12-24(13-28-21(25)19(18)11-23)16-4-2-3-15(22)9-16/h2-9,18H,10,12-13H2,1H3 |
InChI Key |
RCMKIMBWAQGJRF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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